molecular formula C5H2BrN3 B037936 5-Bromopyrimidine-4-carbonitrile CAS No. 114969-66-3

5-Bromopyrimidine-4-carbonitrile

Cat. No.: B037936
CAS No.: 114969-66-3
M. Wt: 183.99 g/mol
InChI Key: NVDDWOVFQZUEGS-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2BrN3 It is a derivative of pyrimidine, where a bromine atom is substituted at the 5th position and a cyano group at the 4th position

Scientific Research Applications

5-Bromopyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in various organic reactions.

    Biology: This compound is used in the study of nucleic acid analogs and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals, dyes, and advanced materials.

Safety and Hazards

5-Bromopyrimidine-4-carbonitrile may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers One relevant paper titled “Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines” describes a new synthetic protocol for the preparation of medicinally important 4-aryl-5-alkynylpyrimidines . Another paper titled “Synthesis and bioactivity evaluation of new pyrimidinone-5-carbonitriles” discusses the synthesis of new series of pyrimidinone-5-carbonitriles and their evaluation for activities as anticancer, antibacterial, and antifungal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 5-Bromopyrimidine-4-carbonitrile involves the bromination of commercially available 5-aminopyrimidine-4-carbonitrile. This reaction can be carried out using various brominating agents, with N-bromosuccinimide (NBS) being a common choice. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

    Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the formation of carbon-carbon bonds between the bromopyrimidine and boronic acids.

    Sonogashira Coupling: This reaction involves the coupling of the bromopyrimidine with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate are used. The reaction is often performed in a mixture of water and ethanol.

    Sonogashira Coupling: Terminal alkynes, palladium catalysts (e.g., PdCl2(PPh3)2), and copper iodide are used. The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: The major products are substituted pyrimidines, where the bromine atom is replaced by the nucleophile.

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

    Sonogashira Coupling: The major products are alkynyl-substituted pyrimidines, which have applications in material science and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromopyrimidine-4-carbonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of enzyme activity. The bromine and cyano groups can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions . These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: Lacks the cyano group at the 4th position, making it less versatile in certain reactions.

    5-Bromo-2-pyridinecarbonitrile: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.

    4-Amino-5-bromopyrimidine: Contains an amino group at the 4th position instead of a cyano group, which affects its reactivity and applications.

Uniqueness

5-Bromopyrimidine-4-carbonitrile is unique due to the presence of both bromine and cyano groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromopyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-4-2-8-3-9-5(4)1-7/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDDWOVFQZUEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551366
Record name 5-Bromopyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114969-66-3
Record name 5-Bromopyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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